One of the well-established research uses of homatropine methylbromide is in ophthalmology. It acts as a mydriatic, causing dilation of the pupil, and a cycloplegic, paralyzing the muscles that control accommodation (focusing ability) of the eye. This effect allows researchers to obtain a clearer view of the internal structures of the eye during examinations. Studies have investigated its efficacy in various contexts, such as:
These studies leverage the ability of homatropine methylbromide to facilitate detailed examinations of the eye, enabling researchers to gather crucial data for ophthalmic research.
Homatropine methylbromide acts as a competitive antagonist at muscarinic acetylcholine receptors. These receptors are part of the parasympathetic nervous system, which plays a vital role in regulating various bodily functions like digestion, heart rate, and pupil constriction. Research studies utilize homatropine methylbromide to investigate the mechanisms of the autonomic nervous system and its influence on various physiological processes. For instance, researchers might use it to:
Homatropine methylbromide is a quaternary ammonium compound classified as a muscarinic acetylcholine receptor antagonist. This compound is primarily utilized in the treatment of gastrointestinal disorders, particularly peptic ulcers, by inhibiting the parasympathetic nervous system's activity. It is chemically represented by the formula and has a molecular weight of approximately 370.281 g/mol . Unlike some other anticholinergics, homatropine methylbromide does not cross the blood-brain barrier, which limits its central nervous system effects and reduces the likelihood of certain side effects associated with other anticholinergic medications .
Homatropine methylbromide acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M1 receptors located in the iris sphincter muscle []. By binding to these receptors, it prevents acetylcholine from binding and exerting its constricting effect on the pupil, leading to dilation []. This dilation facilitates eye examinations by allowing for a better view of the internal structures.
Homatropine methylbromide is generally well-tolerated when used topically in the eye. However, potential side effects include blurred vision, light sensitivity, discomfort, and transient stinging [].
Systemic absorption can occur, particularly in children, leading to more serious anticholinergic effects like dry mouth, constipation, urinary retention, and tachycardia [].
Homatropine methylbromide is not flammable but should be stored away from heat and light to maintain its stability [].
Homatropine methylbromide undergoes hydrolysis in aqueous solutions, particularly under alkaline conditions. A notable study examined its kinetics, revealing that hydroxyl ions catalyze its hydrolysis, leading to the formation of homatropine and bromide ions . The reaction can be summarized as follows:
This reaction is significant for understanding its stability in various environments and its pharmacokinetic properties.
As a muscarinic acetylcholine receptor antagonist, homatropine methylbromide inhibits the actions of acetylcholine on smooth muscle and exocrine glands. This inhibition results in decreased gastrointestinal motility and secretions, alleviating symptoms associated with spasms and cramps . Its selectivity for peripheral receptors minimizes central nervous system side effects, making it particularly useful in treating conditions like irritable bowel syndrome or functional bowel disorders.
The synthesis of homatropine methylbromide typically involves the quaternization of homatropine with methyl bromide. The general steps include:
Homatropine methylbromide is primarily used in:
Research indicates that homatropine methylbromide interacts with various medications and biological systems. Its antagonistic action on muscarinic receptors can lead to significant interactions with other drugs affecting cholinergic pathways, such as:
Clinical studies have shown that these interactions can influence drug efficacy and safety profiles .
Several compounds share structural or functional similarities with homatropine methylbromide. These include:
| Compound Name | Type | Key Characteristics |
|---|---|---|
| Atropine | Anticholinergic | Central nervous system penetration; mydriatic effects |
| Scopolamine | Anticholinergic | Used for motion sickness; crosses blood-brain barrier |
| Ipratropium | Bronchodilator | Primarily used in respiratory conditions; quaternary ammonium |
| Oxybutynin | Antimuscarinic | Used for overactive bladder; systemic absorption |
Uniqueness of Homatropine Methylbromide:
Homatropine methylbromide exhibits distinct solubility patterns that reflect its quaternary ammonium salt structure and ionic nature. The compound demonstrates excellent water solubility, with reported values of 74.0 mg/mL (199.84 mM) at 25°C [1] [2] [3]. This high aqueous solubility is characteristic of quaternary ammonium bromide salts, where the ionic nature facilitates strong interactions with polar water molecules through ion-dipole forces and hydrogen bonding [4] [5].
In alcoholic solvents, homatropine methylbromide shows variable solubility profiles. Ethanol 96% demonstrates moderate solubility at 10.0 mg/mL (27.0 mM) [1] [2], while the compound is freely soluble in ethanol according to pharmacopeial standards [4] [6]. The difference in reported values may be attributed to variations in ethanol concentration and measurement conditions. A mixture of methanol and water in equal volumes produces miscible solutions, indicating enhanced solvation through the combined polar effects of both solvents [7].
The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO) at 74.0 mg/mL (199.84 mM) [1] [2], which is identical to its water solubility. This behavior reflects the strong polar aprotic nature of DMSO and its ability to stabilize ionic species through specific solvation mechanisms.
In contrast, homatropine methylbromide demonstrates poor solubility in non-polar and weakly polar solvents. The compound is practically insoluble in diethyl ether and acetone [4], consistent with the general principle that ionic compounds exhibit limited solubility in non-polar media due to insufficient solvation energy to overcome lattice energy. Chloroform can extract the compound under specific conditions, but solubility remains low [8].
| Table 1: Solubility Characteristics of Homatropine Methylbromide | ||
|---|---|---|
| Solvent | Solubility (mg/mL) | Concentration (mM) |
| Water | 74.0 | 199.84 |
| Ethanol 96% | 10.0 | 27.0 |
| DMSO | 74.0 | 199.84 |
| Methanol:Water (1:1) | Miscible | -- |
| Diethyl ether | Practically insoluble | -- |
| Acetone | Practically insoluble | -- |
| Chloroform | Extractable but low | -- |
The thermal properties of homatropine methylbromide reveal important insights into its crystalline structure and thermal stability. The melting point is consistently reported as 192°C across multiple sources [4] [9] [6] [5], with some variation observed depending on measurement conditions and sample preparation methods.
The United States Pharmacopeia specifies a melting range of 190-198°C for pharmaceutical preparations [7], acknowledging the slight variations that can occur due to sample purity, crystal form, and heating rate during determination. When samples are subjected to dehydration at 105°C prior to melting point determination, values of 196-197°C are obtained [10], suggesting that residual moisture may slightly depress the melting point.
The compound exhibits a boiling point of 403.3°C at 760 mmHg [9] [11], indicating substantial thermal stability in the solid state. However, decomposition likely occurs before reaching this temperature under normal atmospheric conditions. The flash point is calculated at 197.7°C [9] [11], which is notably close to the melting point, suggesting that volatilization and potential thermal decomposition may commence near the melting transition.
Storage recommendations specify temperatures of -20°C to maintain long-term stability [4] [6] [5], indicating sensitivity to elevated temperatures and the importance of cold storage for pharmaceutical applications. The compound should be protected from light during storage, as it darkens upon exposure to light [12].
| Table 2: Thermal Properties of Homatropine Methylbromide | ||
|---|---|---|
| Property | Value (°C) | Notes |
| Melting Point | 192 | Most commonly reported |
| Melting Range | 190-198 | USP specification |
| Boiling Point | 403.3 | At 760 mmHg |
| Flash Point | 197.7 | Calculated value |
| Storage Temperature | -20 | Recommended conditions |
The pH-dependent behavior of homatropine methylbromide reflects the chemical characteristics of tropane ester compounds and their susceptibility to hydrolytic degradation. In aqueous solution, the compound exhibits natural pH values between 4.5 and 6.5 for 1% solutions [4] [5] [12], with typical values around pH 5.9 [4]. Higher concentrations show slightly lower pH values, with 10% solutions exhibiting pH 4.5 [4].
Under alkaline conditions, homatropine methylbromide undergoes hydrolytic cleavage following second-order kinetics with respect to hydroxide ion concentration [13] [14] [15]. The hydrolysis proceeds through nucleophilic attack at the carbonyl carbon of the mandelic acid ester linkage, resulting in the formation of tropine and mandelic acid as the primary degradation products [13] [15]. This alkaline hydrolysis follows established kinetic patterns for ester compounds, with rate constants increasing substantially as pH increases above 7.
Comparative studies demonstrate that homatropine methylbromide hydrolyzes approximately 30 times faster than tropine phenylacetate under alkaline conditions [15], indicating the influence of the alpha-hydroxyl group in mandelic acid on reaction kinetics. This enhanced reactivity is attributed to the inductive effect of the hydroxyl group, which increases the positive character of the carbonyl carbon and facilitates nucleophilic attack.
In acidic conditions, the compound demonstrates much greater stability to hydrolysis [15]. The protonated form of the quaternary ammonium nitrogen creates a more stable molecular configuration that resists hydrolytic degradation. This pH-dependent stability profile has important implications for formulation development and storage conditions.
Stability-indicating analytical methods have been developed that specifically monitor the formation of mandelic acid as a hydrolysis product [13] [16]. These methods employ techniques such as cerimetric titration and spectrophotometric analysis to quantify intact drug in the presence of degradation products.
| Table 3: pH-Dependent Stability Profile | ||
|---|---|---|
| pH Condition | Stability Behavior | Hydrolysis Products |
| pH 4.5-6.5 | Normal solution range | None under normal storage |
| Alkaline conditions | Increased hydrolysis rate | Tropine + Mandelic acid |
| Acidic conditions | Stable to hydrolysis | Stable |
The lipophilicity characteristics of homatropine methylbromide are fundamentally influenced by its quaternary ammonium salt structure, which imparts distinctly hydrophilic properties to the molecule. Computational prediction methods yield a Log P value of -2.57 [17], indicating strong hydrophilic character and preferential partitioning into aqueous phases over organic phases.
This negative Log P value is characteristic of quaternary ammonium compounds, where the permanent positive charge on the nitrogen atom creates strong electrostatic interactions with polar solvents while limiting solubility in non-polar phases [18] [19]. The magnitude of the negative value reflects the substantial influence of the ionic character on partitioning behavior.
Experimental partition coefficient studies with related quaternary ammonium drugs demonstrate that counter ion identity significantly influences apparent lipophilicity [18]. For homatropine methylbromide, the bromide counter ion provides moderate lipophilicity enhancement compared to other halides, but the overall lipophilic character remains low due to the dominance of the charged ammonium center.
The low lipophilicity has important pharmacological implications, particularly regarding the compound's inability to cross the blood-brain barrier effectively [4] [5] [20]. This property contributes to the peripheral selectivity of homatropine methylbromide compared to neutral tropane alkaloids like atropine, which exhibit higher lipophilicity and central nervous system penetration.
Studies on ion-pair partition behavior indicate that quaternary ammonium compounds can form complexes with lipophilic anions that dramatically increase apparent partition coefficients [18]. However, under physiological conditions with predominantly chloride and phosphate anions, homatropine methylbromide maintains its hydrophilic character.
Homatropine methylbromide exhibits moderate hygroscopic properties that require careful attention to storage and handling conditions. The compound shows measurable moisture uptake under humid conditions, with the extent of absorption depending on relative humidity and temperature [4] [12].
Pharmacopeial specifications limit moisture content to not more than 0.5% by weight when dried at 105°C for 3 hours [21] [8]. This relatively low moisture specification reflects the importance of controlling water content to maintain chemical and physical stability. Higher moisture levels can accelerate hydrolytic degradation pathways and affect the crystalline structure of the solid.
The compound should be stored in tight, light-resistant containers to minimize environmental exposure [4] [12] [21]. Light exposure causes gradual darkening of the material, indicating photochemical degradation processes that may affect potency and appearance. The photosensitivity appears to be related to the aromatic mandelic acid moiety of the molecule.
Temperature stability studies indicate that elevated temperatures accelerate both moisture uptake and chemical degradation. The recommended storage temperature of -20°C provides optimal long-term stability by minimizing both thermal energy available for degradation reactions and the thermodynamic driving force for moisture absorption [4] [6] [5].
Environmental stress testing reveals that the compound is particularly sensitive to combinations of high humidity and elevated temperature. Under accelerated stability conditions, degradation proceeds primarily through the hydrolytic pathway, with mandelic acid formation as the primary indicator of degradation [13] [16].
The solid-state stability is influenced by crystal form and particle size distribution. Smaller particles may exhibit enhanced hygroscopicity due to increased surface area, while different polymorphic forms could show varying moisture absorption characteristics and chemical stability profiles.
| Table 4: Environmental Stability Parameters | ||
|---|---|---|
| Stress Condition | Stability Response | Recommended Control |
| High humidity | Increased moisture uptake | Tight containers |
| Light exposure | Darkening/photodegradation | Light-resistant storage |
| Elevated temperature | Accelerated degradation | -20°C storage |
| Combined stress | Enhanced hydrolysis | Environmental control |
Irritant